Naphthalene-1,8-disulfonic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

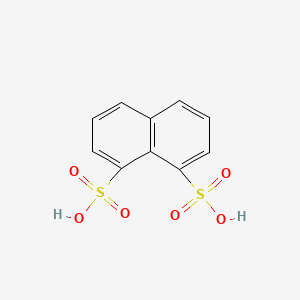

Naphthalene-1,8-disulfonic acid is an organic compound with the molecular formula C10H8O6S2. It is one of several isomers of naphthalenedisulfonic acid, characterized by the presence of two sulfonic acid groups attached to the 1 and 8 positions of the naphthalene ring. This compound is typically a colorless solid and is known for its strong acidic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Naphthalene-1,8-disulfonic acid is synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid or oleum. The reaction conditions, such as temperature and concentration of sulfuric acid, are carefully controlled to ensure the selective formation of the 1,8-disulfonic acid isomer. The general reaction can be represented as: [ \text{C}{10}\text{H}{8} + 2\text{H}{2}\text{SO}{4} \rightarrow \text{C}{10}\text{H}{6}(\text{SO}{3}\text{H}){2} + 2\text{H}_{2}\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous reactors where naphthalene is mixed with oleum at controlled temperatures. The reaction mixture is then cooled, and the product is precipitated out as the free acid or as a salt by the addition of alkaline sodium sulfate .

Análisis De Reacciones Químicas

Types of Reactions

Naphthalene-1,8-disulfonic acid undergoes various chemical reactions, including:

Oxidation: The sulfonic acid groups can be oxidized to form sulfonates.

Reduction: The compound can be reduced to form naphthalene derivatives.

Substitution: The sulfonic acid groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while amination can be done using ammonia or amines under acidic conditions.

Major Products Formed

Oxidation: Sulfonates and other oxidized derivatives.

Reduction: Naphthalene and its reduced forms.

Substitution: Halogenated or aminated naphthalene derivatives.

Aplicaciones Científicas De Investigación

Dye and Pigment Industry

Naphthalene-1,8-disulfonic acid is primarily utilized as an intermediate in the production of various dyes. It is particularly important in synthesizing reactive dyes that are used for coloring textiles. The compound's sulfonate groups enhance its solubility in water, making it suitable for dyeing processes.

Case Study: Reactive Dyes

A study highlighted how this compound serves as a precursor for reactive dyes that exhibit high stability and colorfastness on fabrics. These dyes are essential for ensuring that textiles maintain their color after washing and exposure to light.

Environmental Applications

This compound has been investigated for its potential use in environmental remediation. Research indicates that it can be utilized in advanced oxidation processes (AOPs) to degrade organic pollutants in wastewater.

Case Study: Wastewater Treatment

A recent study evaluated the effectiveness of this compound in mineralizing organic contaminants through AOPs. The findings demonstrated a significant reduction in pollutant concentration, highlighting its potential role in improving wastewater treatment technologies .

Biological Studies

The compound has also been employed as a fluorescent probe in biological research. Its derivatives are used to study protein conformational changes due to their ability to bind selectively to specific sites on proteins.

Case Study: Protein Interaction Studies

Research utilizing derivatives of this compound has shown that these compounds can effectively monitor conformational changes in proteins under various conditions, aiding in understanding protein dynamics and interactions .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Dye Industry | Intermediate for reactive dyes | High stability and colorfastness on textiles |

| Environmental Remediation | Used in AOPs for degrading organic pollutants | Significant reduction of contaminants |

| Biological Research | Fluorescent probe for studying protein conformational changes | Effective monitoring of protein dynamics |

Mecanismo De Acción

The mechanism of action of naphthalene-1,8-disulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, altering their activity and function. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions, influencing the pathways involved in these reactions .

Comparación Con Compuestos Similares

Similar Compounds

- Naphthalene-1,5-disulfonic acid (Armstrong’s acid)

- Naphthalene-2,6-disulfonic acid

- Naphthalene-1,3,5-trisulfonic acid

Uniqueness

Naphthalene-1,8-disulfonic acid is unique due to its specific isomeric form, which imparts distinct chemical properties and reactivity compared to other naphthalenedisulfonic acids. Its position of sulfonic acid groups allows for unique interactions and applications in various fields .

Actividad Biológica

Naphthalene-1,8-disulfonic acid (NDSA) is a sulfonated derivative of naphthalene that has gained attention due to its diverse biological activities and applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of the biological activity of NDSA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₈O₆S₂ and features two sulfonic acid groups (-SO₃H) attached to the naphthalene ring at the 1 and 8 positions. The presence of these sulfonic groups enhances its solubility in water and its reactivity in biological systems.

1. Antioxidant Properties

Research indicates that naphthalene derivatives, including NDSA, exhibit significant antioxidant activity. The antioxidant properties are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that NDSA can effectively reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage in various diseases .

2. Interaction with Proteins

NDSA has been shown to interact with various proteins, influencing their structure and function. For instance, studies involving fluorescent probes like 1-anilino-8-naphthalene sulfonate (ANS) suggest that NDSA can induce conformational changes in target proteins, which may enhance or inhibit their biological activity. This property is particularly relevant in enzyme studies where the binding of NDSA alters enzyme kinetics and stability .

Case Study 1: Antioxidant Activity in Cellular Models

In a controlled experiment, the antioxidant effects of NDSA were evaluated using human cell lines exposed to oxidative stress. The results indicated that cells treated with NDSA showed a significant reduction in markers of oxidative damage compared to untreated controls. The study concluded that NDSA could serve as a potential therapeutic agent for conditions associated with oxidative stress .

Case Study 2: Protein Interaction Studies

Another investigation focused on the binding interactions between NDSA and Toxoplasma gondii Ferredoxin-NADP(+) reductase (TgFNR). It was found that NDSA binds to TgFNR through electrostatic and hydrophobic interactions, leading to partial unfolding of the protein. This interaction enhances our understanding of how small molecules can modulate protein functions, potentially paving the way for drug design strategies targeting similar pathways .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

naphthalene-1,8-disulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)8-5-1-3-7-4-2-6-9(10(7)8)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGFCRCWXGDIFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.